10H-Phenoxazine-4-carboxylic acid
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Overview
Description
10H-Phenoxazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H9NO3. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry . The compound is characterized by a phenoxazine core structure with a carboxylic acid functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenoxazine-4-carboxylic acid typically involves the condensation of 2-aminophenol with appropriate carboxylating agents. One common method is the oxidative cyclization of 2-aminophenol derivatives . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or ferric chloride in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ferric chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed:
- Quinone derivatives from oxidation.
- Alcohols or aldehydes from reduction.
- Halogenated or alkylated phenoxazine derivatives from substitution .
Scientific Research Applications
10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its role in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 10H-phenoxazine-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, inhibiting the replication of cancer cells. The compound’s carboxylic acid group allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Phenothiazine: Similar in structure but contains sulfur instead of oxygen in the heterocyclic ring.
Phenazine: Lacks the oxygen atom present in phenoxazine.
Acridine: Contains a nitrogen atom in the heterocyclic ring but differs in the arrangement of atoms.
Uniqueness: 10H-phenoxazine-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9NO3 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
10H-phenoxazine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-13(16)8-4-3-6-10-12(8)17-11-7-2-1-5-9(11)14-10/h1-7,14H,(H,15,16) |
InChI Key |
YYYRFIDCQOPTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC(=C3O2)C(=O)O |
Origin of Product |
United States |
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